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Compound of Interest

4-(4-Methylpiperidin-4-
Compound Name:
yl)morpholine

Cat. No.: B1338474

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of 4-(4-methylated piperidinyl)morpholine derivatives. This class of compounds holds
significant interest in medicinal chemistry due to the favorable pharmacological profiles often
associated with the morpholine and piperidine scaffolds. Understanding their physicochemical
characteristics is paramount for predicting their absorption, distribution, metabolism, and
excretion (ADME) properties, as well as for optimizing their formulation and delivery.

This document summarizes key quantitative data, details relevant experimental protocols for
property determination, and provides visual representations of experimental workflows.

Quantitative Physicochemical Data

The following tables summarize important computed physicochemical properties for
representative 4-(4-methylated piperidinyl)morpholine derivatives. These values are critical for
early-stage drug discovery and lead optimization.

Table 1: Computed Physicochemical Properties of 4-(4-Methylpiperidin-4-yl)morpholine
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Property Value Source
Molecular Formula C10H20N20 ChemScene[1]
Molecular Weight 184.28 g/mol PubChem|[2]
Topological Polar Surface Area

(TPSA) 24.5 Az ChemScene[1]
Calculated logP (cLogP) 1.3043 ChemScene[1]
Hydrogen Bond Donors 1 ChemScene[1]
Hydrogen Bond Acceptors 3 ChemScenel[1]
Rotatable Bonds 1 ChemScene[1]

Table 2: Computed Physicochemical Properties of 4-(Piperidin-4-ylmethyl)morpholine

Property Value Source
Molecular Formula C10H20N20 PubChem][2]
Molecular Weight 184.28 g/mol PubChem|[2]
Topological Polar Surface Area

(TPSA) 24.5 Az PubChem[2]
Calculated logP (XLogP3) 0.2 PubChem[2]
Hydrogen Bond Donors 1 PubChem][2]
Hydrogen Bond Acceptors 3 PubChem|[2]
Rotatable Bonds 2 PubChem|[2]

Experimental Protocols for Physicochemical
Property Determination

The following sections detail standardized experimental protocols applicable for the
determination of key physicochemical properties of 4-(4-methylated piperidinyl)morpholine
derivatives.
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Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter influencing a drug's membrane permeability and overall
ADME profile.[3][4][5] The octanol-water partition coefficient (LogP for neutral compounds) and
distribution coefficient (LogD for ionizable compounds at a specific pH) are the most common
measures of lipophilicity.

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol
and water.[6]

e Protocol:
o Prepare a stock solution of the test compound in either n-octanol or water.

o Add a known volume of the stock solution to a flask containing a pre-determined volume of
the second, immiscible solvent (water or n-octanol, respectively).

o The flask is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature
to allow for equilibrium to be reached.

o The mixture is then centrifuged to ensure complete separation of the two phases.

o The concentration of the compound in each phase is determined using a suitable
analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid
Chromatography (HPLC).

o The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase.
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Shake-Flask Method for LogP/LogD Determination.
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Determination of Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and bioavailability.[ 7]
Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.
» Protocol:

o An excess amount of the solid test compound is added to a vial containing a specific
volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

o The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for
a sufficient time (typically 24-48 hours) to reach equilibrium.

o The resulting suspension is filtered to remove the undissolved solid.

o The concentration of the dissolved compound in the filtrate is quantified using an
appropriate analytical method (e.g., HPLC, LC-MS).
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Thermodynamic Solubility Determination Workflow.

Determination of lonization Constant (pKa)

The pKa of a molecule influences its solubility, lipophilicity, and interaction with biological

targets at different pH values.

Potentiometric Titration
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This is a classic and accurate method for pKa determination.

e Protocol:

o A precise amount of the test compound is dissolved in a known volume of water or a
water-co-solvent mixture.

o The solution is placed in a thermostatted vessel equipped with a pH electrode and a
stirrer.

o A standardized solution of a strong acid (e.g., HCI) or a strong base (e.g., NaOH) is added
incrementally using a burette.

o The pH of the solution is recorded after each addition of the titrant.

o Aftitration curve (pH versus volume of titrant added) is generated.

o The pKa is determined from the inflection point of the titration curve or by analyzing the
Henderson-Hasselbalch equation.
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Potentiometric Titration for pKa Determination.

Signaling Pathways and Biological Context

While specific signaling pathways for 4-(4-methylated piperidinyl)morpholine derivatives are not
extensively documented in the public domain, the morpholine and piperidine moieties are
present in numerous biologically active compounds. For instance, morpholine derivatives have
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been investigated as inhibitors of various kinases, such as PI3K and mTOR, which are crucial

nodes in cell signaling pathways regulating growth, proliferation, and survival.

Further research into the biological targets of novel 4-(4-methylated piperidinyl)morpholine
derivatives would be necessary to elucidate their specific mechanisms of action and associated
signaling pathways. A general workflow for target identification and pathway analysis is

presented below.
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General Workflow for Target Identification and Pathway Analysis.

Conclusion
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The physicochemical properties of 4-(4-methylated piperidinyl)morpholine derivatives are
fundamental to their potential as therapeutic agents. The data and protocols presented in this
guide offer a foundational understanding for researchers in the field of drug discovery and
development. Accurate experimental determination of these properties is a critical step in the
journey from a synthesized compound to a viable drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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